シプロジニル

概要

説明

シプロジニルは、アニリンピリミジン系に属する系統性殺菌剤です。 穀物、ブドウ、仁果、核果、イチゴ、野菜、観賞植物など、さまざまな作物の真菌病害防除に広く使用されています . この化合物は、真菌の生育に不可欠なメチオニン生合成の阻害剤として作用します .

科学的研究の応用

Cyprodinil has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the synthesis and reactivity of anilinopyrimidine derivatives.

Medicine: Investigated for its potential use in developing new antifungal drugs.

Industry: Used in the formulation of agricultural fungicides to protect crops from fungal infections.

作用機序

シプロジニルは、真菌の生育に不可欠なアミノ酸であるメチオニンの生合成を阻害することで、殺菌作用を発揮します . この化合物は、メチオニン生合成の最終段階に関与する酵素であるメチオニンシンターゼを標的としています。 この酵素を阻害することで、シプロジニルはメチオニンの産生を阻害し、真菌の生育と発達を阻害します .

生化学分析

Biochemical Properties

Cyprodinil primarily interacts with enzymes involved in the biosynthesis of methionine . It is metabolized by hydroxylation of the phenyl and pyrimidine rings and the methyl group, and excreted mainly as glucuronide or sulfate conjugates in urine, faeces, and bile .

Cellular Effects

Cyprodinil has been shown to have significant effects on cellular processes. In human neuronal and glial cell lines, it has been observed to cause significant reductions in cellular ATP, impair mitochondrial membrane potential, and induce oxidative stress . In zebrafish, cyprodinil has been observed to cause cardiac developmental toxicity, including pericardial edema and cardiac function impairment .

Molecular Mechanism

The molecular mechanism of cyprodinil involves its interaction with the enzymes involved in the biosynthesis of methionine . In Botrytis cinerea, a high-risk pathogen for fungicide resistance development, strains have developed multiple mutations in different target genes leading to multiple resistance or mutations associated with overexpression of efflux transporters leading to multidrug resistance .

Temporal Effects in Laboratory Settings

Cyprodinil has a low solubility, is unlikely to leach to groundwater, and is volatile. In soils, it is moderately persistent but may be persistent in water systems depending on local conditions . It is moderately toxic to mammals and there is some concern that it may bioaccumulate .

Dosage Effects in Animal Models

In studies of metabolism in rats, radiolabelled cyprodinil administered by gavage as a single dose of 0.5 or 100 mg/kg bw, or as repeated doses of 0.5 mg/kg bw per day for 14 days, was rapidly absorbed from the gastrointestinal tract and excreted . Approximately 75% (range 71-85%) of an orally administered dose was absorbed over 48 h .

Metabolic Pathways

Cyprodinil is primarily metabolized by hydroxylation of the phenyl and pyrimidine rings and the methyl group, and excreted mainly as glucuronide or sulfate conjugates in urine, faeces, and bile . Most of the metabolites were products of hydroxylation at the 4-position on the phenyl ring, the 5-position on the pyrimidine ring, and on the methyl group, which then formed glucuronic acid or sulfate conjugates .

Transport and Distribution

Cyprodinil is absorbed to a high degree (>80%) within 48 hours, based on rat excretion data . It is rapidly absorbed from the gastrointestinal tract and excreted . Approximately 92-97% of the administered dose was eliminated within 48 h in the urine (48-68%), faeces (29-47%), and bile (accounting for up to 35.4% of the dose in cannulated rats), with elimination being almost complete by 7 days .

準備方法

合成経路と反応条件

シプロジニルは、4-シクロプロピル-6-メチル-ピリミジン-2-アミンとフェニルアミンを反応させる多段階プロセスによって合成されます . 反応条件としては、一般的にメタノールやアセトニトリルなどの溶媒と、反応を促進するための触媒を使用します。 最終生成物は、結晶化またはその他の分離技術によって精製され、高純度のシプロジニルが得られます .

工業生産方法

工業的には、シプロジニルは、反応物を制御された温度と圧力で混合する大型の化学反応器を使用して生産されます。 このプロセスには、種子洗浄、種子前処理、フレーキング、調理、プレス、溶媒抽出、脱溶媒化などの工程が含まれます . 最終生成物は、水和性粒剤や乳剤などのさまざまな形態に製剤化され、農業用途に使用されます .

化学反応の分析

反応の種類

シプロジニルは、次のようないくつかの種類の化学反応を起こします。

酸化: シプロジニルは、酸化されてヒドロキシル化誘導体を形成することができます。

還元: 還元反応により、シプロジニルは対応するアミン誘導体に変換することができます。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するためのさまざまな触媒などがあります . これらの反応は、通常、生成物の収率と純度を高く保つために、制御された温度と圧力下で行われます。

生成される主な生成物

これらの反応から生成される主な生成物には、シプロジニルのヒドロキシル化誘導体、還元誘導体、置換誘導体などがあります。 これらの誘導体は、さまざまな生物活性を持つ可能性があり、殺菌剤やその他の用途としての潜在的な使用について研究されています .

科学研究への応用

シプロジニルは、次のような幅広い科学研究への応用があります。

化学: アニリンピリミジン誘導体の合成と反応性を研究するためのモデル化合物として使用されます。

生物学: 真菌の生育と発達への影響、ならびに作物の真菌病害防除における潜在的な使用について研究されています.

医学: 新しい抗真菌薬の開発における潜在的な使用について調査されています。

類似化合物との比較

類似化合物

シプロジニルは、ピリメタニルやメパニピリムなどの他のアニリンピリミジン系殺菌剤と類似しています . これらの化合物は、類似の化学構造と作用機序を共有し、真菌のメチオニン生合成経路を標的としています。

独自性

シプロジニルを他の類似化合物と差別化する特徴は、幅広いスペクトル活性と系統性です。 さまざまな真菌病原体に対して有効であり、植物に吸収されて長期間の保護を提供します . さらに、シプロジニルは、その独特の化学構造により、他の殺菌剤と組み合わせて使用することができ、その効果を高め、耐性発生のリスクを軽減することができます .

生物活性

2-Bromo-6-fluorobenzothiazole is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Benzothiazole derivatives, including 2-Bromo-6-fluorobenzothiazole, exhibit a range of biological activities such as antibacterial , fungicidal , and anticancer effects. The presence of halogen substituents (bromine and fluorine) enhances the compound's lipophilicity and bioavailability, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to 2-Bromo-6-fluorobenzothiazole have shown significant activity against various cancer cell lines. The mechanism often involves inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Case Study:

In a study examining the effects of benzothiazole derivatives on cancer cells, researchers reported that 2-Bromo-6-fluorobenzothiazole exhibited cytotoxicity against breast and lung cancer cell lines with IC50 values in the micromolar range. The compound was found to induce apoptosis through activation of caspase pathways .

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Bromo-6-fluorobenzothiazole | MCF-7 (Breast) | 10 | Caspase activation |

| 2-Bromo-6-fluorobenzothiazole | A549 (Lung) | 15 | Cell cycle arrest |

Antibacterial Activity

The antibacterial properties of 2-Bromo-6-fluorobenzothiazole have also been investigated. Its effectiveness against various bacterial strains suggests potential applications in treating infections.

Case Study:

A study assessed the antibacterial activity of several benzothiazole derivatives, including 2-Bromo-6-fluorobenzothiazole, against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as an antibacterial agent.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

Antifungal Activity

Similar to its antibacterial properties, this compound has shown antifungal activity against various fungal pathogens. The mechanism typically involves disruption of fungal cell wall synthesis or function.

The biological activity of 2-Bromo-6-fluorobenzothiazole is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. This interaction can lead to:

- Inhibition of Enzyme Activity: The compound may inhibit key enzymes involved in cellular processes.

- Modulation of Receptor Signaling: It can affect receptor pathways that regulate cell growth and survival.

- Induction of DNA Damage: Some studies suggest that it can cause DNA strand breaks, leading to apoptosis in cancer cells .

Research Findings

Recent advancements in medicinal chemistry have focused on optimizing the structure of benzothiazole derivatives to enhance their biological activity. Research indicates that modifications at specific positions on the benzothiazole ring can significantly alter their efficacy against different biological targets .

特性

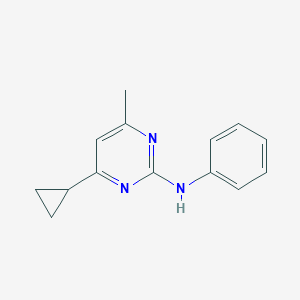

IUPAC Name |

4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c1-10-9-13(11-7-8-11)17-14(15-10)16-12-5-3-2-4-6-12/h2-6,9,11H,7-8H2,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAORKNGNJCEJBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=CC=C2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032359 | |

| Record name | Cyprodinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index], Solid | |

| Record name | Cyprodinil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyprodinil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 13 mg/L (pH 7.0); 20 mg/L (pH 5.0) at 25 °C, In ethanol 160, acetone 610, toluene 440, n-hexane 26, n-octanol 140 (all in g/L at 25 °C), 0.013 mg/mL at 25 °C | |

| Record name | CYPRODINIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyprodinil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.21 at 20 °C | |

| Record name | CYPRODINIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000368 [mmHg], 3.68X10-6 mm Hg at 25 °C | |

| Record name | Cyprodinil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYPRODINIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine beige powder, White crystalline solid, Powder with agglomerates at 20 °C | |

CAS No. |

121552-61-2 | |

| Record name | Cyprodinil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121552-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyprodinil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121552612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyprodinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrimidinamine, 4-cyclopropyl-6-methyl-N-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYPRODINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42P6T6OFWZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYPRODINIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyprodinil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

75.9 °C, 76 °C | |

| Record name | CYPRODINIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyprodinil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。